Cas no 135126-59-9 (b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl6-O-b-D-galactopyranosyl- (9CI))

b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl6-O-b-D-galactopyranosyl- (9CI) structure
135126-59-9 structure
Product Name:b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl6-O-b-D-galactopyranosyl- (9CI)
CAS-Nr.:135126-59-9
MF:C42H72O15
MW:817.012095451355
CID:189708
PubChem ID:131861
Update Time:2025-04-19

b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl6-O-b-D-galactopyranosyl- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl6-O-b-D-galactopyranosyl- (9CI)
    • (3R,4R,5S,6S)-2-methyl-6-[(9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3
    • b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-...
    • b-D-Galactopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl6-O-b-D-galactopyranos
    • momorcharaside A
    • (3R,4R,5S,6S)-2-methyl-6-[(9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-2-yl]oxy}-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradec
    • beta-D-Galactopyranoside, (3beta,9beta,10alpha,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl 6-O-beta-D-galactopyranosyl-
    • 135126-59-9
    • CHEBI:187517
    • (3R,4R,5S,6S)-2-methyl-6-[(9S,10R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptane-2,3,4,5-tetrol
    • FT-0698938
    • 75801-95-5
    • Inchi: 1S/C42H72O15/c1-19(27(44)32(49)35(52)39(4,5)53)20-13-14-42(8)25-11-9-21-22(40(25,6)15-16-41(20,42)7)10-12-26(38(21,2)3)57-37-34(51)31(48)29(46)24(56-37)18-54-36-33(50)30(47)28(45)23(17-43)55-36/h9,19-20,22-37,43-53H,10-18H2,1-8H3/t19-,20+,22-,23+,24+,25?,26?,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37-,40+,41+,42-/m0/s1
    • InChI-Schlüssel: WBYJYPOPDKQBQJ-SAWDJCFZSA-N
    • Lächelt: O([C@H]1[C@@H]([C@H]([C@H]([C@@H](CO[C@H]2[C@@H]([C@H]([C@H]([C@@H](CO)O2)O)O)O)O1)O)O)O)C1CC[C@H]2C(C1(C)C)=CCC1[C@]2(C)CC[C@]2(C)[C@@H]([C@H](C)[C@@H]([C@H]([C@H](C(C)(C)O)O)O)O)CC[C@]21C

Berechnete Eigenschaften

  • Genaue Masse: 816.48712159g/mol
  • Monoisotopenmasse: 816.48712159g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 15
  • Schwere Atomanzahl: 57
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1440
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 19
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 259Ų
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
NewCan Biotech Limited
Nanjing Jubai Biopharm
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing Jubai Biopharm